4-Desfluoro Sitagliptin
Overview
Description
Synthesis Analysis
The synthesis of Sitagliptin and its derivatives, including 4-Desfluoro Sitagliptin, involves complex organic synthesis routes. Hansen et al. (2009) developed a highly efficient synthesis process for Sitagliptin, highlighting a key intermediate, dehydrositagliptin, prepared in one pot with high yield and purity, followed by an enantioselective hydrogenation step (Hansen et al., 2009). Sreenivasulu et al. (2020) described an alternate synthesis from 2,4,5-trifluorobenzaldehyde, emphasizing the chiral β-amino acid moiety's installation via asymmetric hydrogenation and Hofmann rearrangement as key steps (Sreenivasulu et al., 2020).
Molecular Structure Analysis
The molecular structure of 4-Desfluoro Sitagliptin, like its parent compound, features a β-amino acid fragment coupled with a heterocyclic fragment. The structural intricacies are pivotal for its activity as a DPP-4 inhibitor, with specific substituents enhancing its binding affinity and selectivity. Studies focusing on the crystal structure and molecular modeling, such as those by Biftu et al. (2007), have provided insights into the structural basis of its inhibitory action and the potential for developing analogs with improved pharmacokinetic profiles (Biftu et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of 4-Desfluoro Sitagliptin involves its interaction with various enzymes and biological molecules, pivotal for its mechanism of action. Its synthesis routes often employ reactions like aza-Michael additions, cyclizations, and hydrogenations, demonstrating its complex chemical behavior and the importance of precise reaction conditions for achieving high yield and purity.
Physical Properties Analysis
The physical properties of Sitagliptin, including solubility, melting point, and crystalline forms, have significant implications for its formulation and bioavailability. Stofella et al. (2019) investigated different crystalline forms of Sitagliptin, highlighting how polymorphism affects its physical stability and dissolution rate, essential for the drug's pharmacokinetics (Stofella et al., 2019).
Chemical Properties Analysis
Sitagliptin's chemical properties, such as its inhibitory potency towards DPP-4 and its interaction with other enzymes and transporters, define its therapeutic efficacy and safety profile. Chu et al. (2007) demonstrated that Sitagliptin is a substrate for transporters like hOAT3 and P-glycoprotein, which are crucial for its renal excretion and could influence drug-drug interactions (Chu et al., 2007).
Scientific Research Applications
Hepatoprotective Effects
4-Desfluoro Sitagliptin, a dipeptidyl peptidase-4 inhibitor, has shown hepatoprotective properties. Studies have indicated that its use can significantly ameliorate biochemical, histopathological, and immunohistochemical changes induced by hepatic toxins like methotrexate, suggesting its potential in liver protection (Abo-Haded et al., 2017).
Cardiovascular Health
Research has demonstrated that 4-Desfluoro Sitagliptin can have beneficial effects on cardiovascular health. It is found to attenuate the progress of atherosclerosis in certain animal models by regulating pathways like AMP-activated protein kinase (AMPK) and mitogen-activated protein kinase (MAPK), which could potentially reduce cardiovascular complications in diabetes (Yanmei Zeng et al., 2014).
Safety And Hazards
Sitagliptin may cause skin irritation, serious eye irritation, and may be harmful if swallowed910. It may also cause respiratory tract irritation and may be harmful if absorbed through the skin11.
Future Directions
Research suggests that early intervention with sitagliptin in patients with type 2 diabetes may have long-lasting renoprotective and islet-protective effects12. Another study suggests that high-dose des-fluoro-sitagliptin appeared to regulate body adiposity and UCPs in mice with diet-induced obesity, at least partly through a GLP-1 and/or MC-4 pathway13.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and product-specific safety data sheets.
properties
IUPAC Name |
(3R)-3-amino-4-(2,5-difluorophenyl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one;phosphoric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F5N5O.H3O4P/c17-10-1-2-12(18)9(5-10)6-11(22)7-14(27)25-3-4-26-13(8-25)23-24-15(26)16(19,20)21;1-5(2,3)4/h1-2,5,11H,3-4,6-8,22H2;(H3,1,2,3,4)/t11-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKMPNRCGWVMBY-RFVHGSKJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=C(C=CC(=C3)F)F)N.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=C(C=CC(=C3)F)F)N.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F5N5O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Desfluoro Sitagliptin |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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